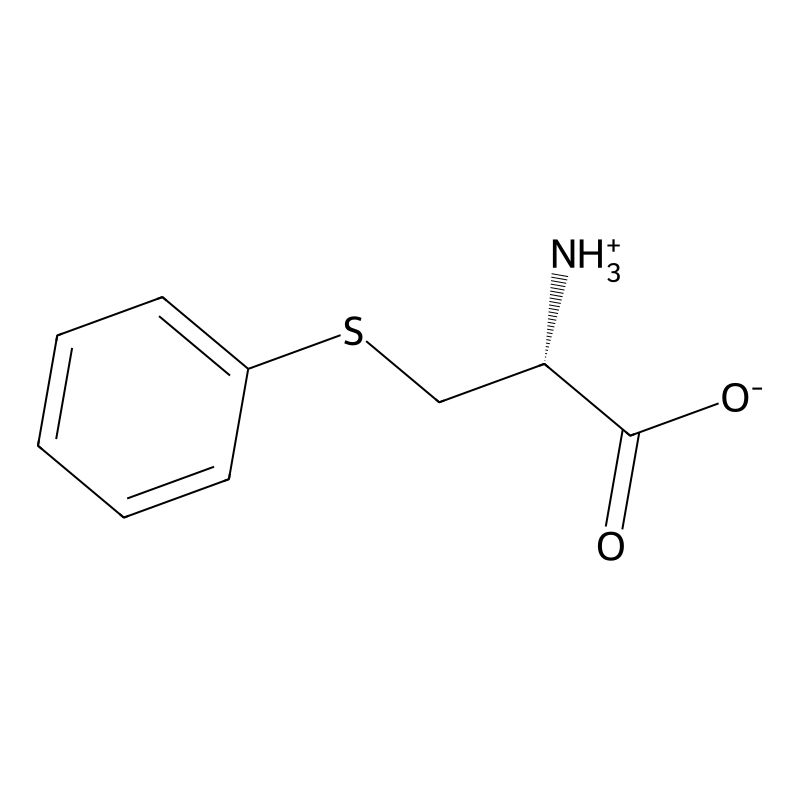

S-Phenyl-L-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antiretroviral Properties

S-Phenyl-L-cysteine has been investigated for its potential as an antiretroviral agent, particularly for Human Immunodeficiency Virus (HIV) []. This interest stems from its structural similarity to nelfinavir, an established HIV protease inhibitor []. Research suggests that S-Phenyl-L-cysteine may exhibit similar properties to nelfinavir, potentially suppressing HIV protease activity []. However, further research is necessary to definitively determine its efficacy and safety in this context.

Efficient Production Methods

Developing efficient and cost-effective production methods for S-Phenyl-L-cysteine is crucial for further research and potential applications. Studies have explored chemoenzymatic approaches, utilizing enzymes like tryptophan synthase to convert readily available starting materials into the desired compound []. This approach offers advantages such as high efficiency, purity, and potentially lower production costs compared to traditional chemical synthesis methods [].

Potential for Further Research

Beyond its potential as an antiretroviral agent, S-Phenyl-L-cysteine might hold promise for other scientific research applications. Its unique structure and properties could be explored in diverse areas, including:

- Development of novel drugs: The compound's potential for interaction with various biological processes might lead to the discovery of new therapeutic agents for different diseases [, ].

- Understanding biological mechanisms: Studying how S-Phenyl-L-cysteine interacts with biological systems could provide insights into various cellular processes and contribute to a broader understanding of human health and disease [, , ].

S-Phenyl-L-cysteine is a sulfur-containing amino acid derivative of L-cysteine, characterized by the presence of a phenyl group attached to its sulfur atom. It has the molecular formula C₉H₁₁NO₂S and is known for its potential therapeutic applications, particularly as an antiretroviral agent and protease inhibitor for human immunodeficiency virus (HIV) . The compound is notable for its chiral nature, existing in an optically active form that contributes to its biological activity.

- Formation of Thiophenol: Thiophenol is generated from bromobenzene through a Grignard reaction.

- Enzymatic Reaction: Tryptophan synthase facilitates the conversion of thiophenol and L-serine into S-phenyl-L-cysteine.

- Purification: The product is precipitated by adjusting the pH and can be further purified through filtration .

S-Phenyl-L-cysteine exhibits significant biological activity, particularly in the context of antiviral properties. Research indicates that it functions as an effective inhibitor of HIV protease, which is crucial for viral replication . Additionally, it may play a role in modulating oxidative stress and has been investigated for its potential neuroprotective effects due to its ability to influence cellular signaling pathways.

S-Phenyl-L-cysteine can be synthesized through various methods:

- Chemoenzymatic Synthesis: This method involves a four-step process starting from bromobenzene, including:

- Direct Reaction Method: Reacting L-cysteine hydrochloride with a soluble copper salt and diazonium salt of phenylamine has also been reported .

- Biotechnological Approaches: Utilizing genetically modified microorganisms like Escherichia coli or Neurospora crassa for biosynthesis can yield S-phenyl-L-cysteine efficiently .

S-Phenyl-L-cysteine has diverse applications in pharmaceutical research and development:

- Antiviral Drug Development: Its role as a protease inhibitor makes it a candidate for HIV treatment.

- Research Tool: Utilized in studies exploring oxidative stress and neuroprotection.

- Biochemical Studies: Serves as a substrate or intermediate in various biochemical assays .

Interaction studies have focused on S-phenyl-L-cysteine's binding affinity with various biological targets, particularly enzymes involved in viral replication. The compound's ability to inhibit HIV protease has been extensively studied, demonstrating effective binding interactions that prevent viral maturation . Further investigations into its interactions with other proteins may reveal additional therapeutic potentials.

S-Phenyl-L-cysteine shares structural similarities with other sulfur-containing amino acids and derivatives. Here are some comparable compounds:

| Compound | Structure/Feature | Unique Aspects |

|---|---|---|

| L-Cysteine | Contains a thiol group | Fundamental amino acid; precursor to many biomolecules |

| S-Methyl-L-cysteine | Methyl group instead of phenyl | Involved in methylation reactions; less potent as an antiviral |

| L-Tyrosine | Hydroxyl group on aromatic ring | Precursor to neurotransmitters; no direct antiviral activity |

| S-Benzyl-L-cysteine | Benzyl group instead of phenyl | Similar structure but with different properties |

S-Phenyl-L-cysteine stands out due to its specific antiviral properties and unique interaction mechanisms compared to these similar compounds.

Grignard Reaction-Based Approaches

The chemoenzymatic synthesis of S-phenyl-L-cysteine utilizing Grignard reaction-based approaches represents a highly efficient methodology that combines chemical synthesis with enzymatic catalysis [9]. This approach begins with the formation of phenylmagnesium bromide through the reaction of magnesium metal with bromobenzene, achieving yields of approximately 97% [9]. The process involves a four-step reaction sequence starting with the preparation of the Grignard reagent, followed by sulfur incorporation and subsequent enzymatic conversion [8] [9].

The initial step involves dissolving bromobenzene in tetrahydrofuran, where bromobenzene (25%) is added to a reactor containing magnesium [9]. The reaction conditions require stirring at 170 revolutions per minute under nitrogen atmosphere, with the mixture heated to 75 degrees Celsius for 150 minutes [9]. The formation of phenylmagnesium bromide proceeds with high efficiency, as confirmed by nuclear magnetic resonance spectroscopy showing characteristic signals at 7.01 to 7.66 parts per million for the aromatic protons [9].

The second phase involves the conversion of phenylmagnesium bromide to thiophenyl magnesium bromide through reaction with elemental sulfur [9]. This transformation occurs at 50 degrees Celsius, followed by reflux heating for one hour, ultimately yielding thiophenyl magnesium bromide with 92% efficiency [9]. The structural characterization reveals nuclear magnetic resonance signals at 7.29 to 7.32 parts per million, consistent with the expected aromatic framework [9].

Hydrolysis of thiophenyl magnesium bromide using sulfuric acid constitutes the third step, generating thiophenol with 95% yield [9]. The hydrolysis process involves the addition of 2.27 molar sulfuric acid over 20 minutes at 60 degrees Celsius, followed by stirring at 75 degrees Celsius for an additional 60 minutes [9]. A second portion of 6.93 molar sulfuric acid is subsequently added to complete the conversion [9].

Table 1: Grignard Reaction Sequence Yields and Conditions

| Step | Starting Material | Product | Yield (%) | Temperature (°C) | Time (minutes) |

|---|---|---|---|---|---|

| 1 | Bromobenzene + Mg | Phenylmagnesium bromide | 97 | 75 | 150 |

| 2 | Phenylmagnesium bromide + S | Thiophenyl magnesium bromide | 92 | 50-reflux | 60 |

| 3 | Thiophenyl magnesium bromide | Thiophenol | 95 | 60-75 | 80 |

| 4 | Thiophenol + L-serine | S-phenyl-L-cysteine | 96 | 40 | 840 |

The final enzymatic conversion step utilizes tryptophan synthase to catalyze the reaction between thiophenol and L-serine, producing S-phenyl-L-cysteine with 96% yield and greater than 99.9% purity [9]. The overall chemoenzymatic process achieves a total yield of 81.3%, representing a significant improvement over traditional synthetic approaches [8].

Copper-Catalyzed Cross-Coupling Strategies

Copper-catalyzed cross-coupling methodologies for S-phenyl-L-cysteine synthesis have emerged as promising alternatives to traditional synthetic approaches, leveraging the unique coordination properties of cysteine residues with copper centers [14]. These strategies exploit the strong anchoring capabilities of thiol groups in cysteine derivatives, which serve as effective coordination sites for copper catalysts [14] [15].

The development of copper catalysts anchored on cysteine-functionalized platforms has demonstrated enhanced catalytic efficiency in cross-coupling reactions [14]. Research has shown that cysteine plays a crucial role in copper-catalyst system development, where the thiol group functions as a strong anchoring site for metal coordination [14]. This approach has been successfully applied to palladium-free, copper-catalyzed Sonogashira coupling reactions, effectively catalyzing the coupling of terminal acetylenes with aryl halides [14].

Copper-catalyzed cross-coupling reactions have been successfully employed for carbon-sulfur bond formation through reactions between thiols and aryl iodides [17]. These methodologies demonstrate significant advantages including mild reaction conditions, high catalytic efficiency, and the elimination of expensive palladium catalysts [17]. The use of copper iodide as catalyst in combination with 2,9-dimethyl-1,10-phenanthroline as an additive has proven effective for aryl sulfide synthesis [17].

Stereocontrolled synthesis approaches utilizing copper-catalyzed cross-coupling of amino acid thiol esters have been developed for producing alpha-amino-alpha'-alkoxy ketones [19]. These reactions employ copper(I) thiophene-2-carboxylate as catalyst under pH-neutral conditions, achieving good to excellent yields with complete retention of configuration at the alpha-amino and alpha-alkoxy-substituted stereocenters [19].

Table 2: Copper-Catalyzed Cross-Coupling Reaction Conditions

| Catalyst System | Substrate Type | Temperature (°C) | Reaction Time (hours) | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| CuI + phenanthroline | Aryl iodides + thiols | 23 | 3.5 | 89 | >20:1 |

| Cu(TC) | Thiol esters + stannanes | Room temperature | 12-24 | 75-95 | >95% ee |

| CuBr·DMS | Terminal alkynes + aryl halides | 50-80 | 6-18 | 70-92 | 3:4 ratio |

The mechanism of copper-catalyzed autoxidation of cysteine involves complex two-phase kinetics, where the catalytic action of copper occurs in the form of a cysteine complex [18]. During the first phase, stoichiometric oxygen consumption occurs without hydroxyl radical production, while the second phase involves excess oxygen consumption through a hydrogen peroxide-mediated process [18]. This mechanistic understanding provides insights for optimizing copper-catalyzed synthesis conditions for cysteine derivatives.

Enzymatic and Chemoenzymatic Production

Tryptophan Synthase-Mediated Biocatalysis

Tryptophan synthase-mediated biocatalysis represents the most extensively studied enzymatic approach for S-phenyl-L-cysteine production, utilizing the enzyme's natural beta-replacement reaction capabilities [2] [6] [7]. This enzyme, traditionally responsible for L-tryptophan biosynthesis, demonstrates remarkable substrate promiscuity in catalyzing the condensation of L-serine with various thiol compounds, including thiophenol [2].

The enzymatic mechanism involves the formation of a pyridoxal phosphate-dependent aminoacrylate intermediate from L-serine, which subsequently undergoes nucleophilic attack by thiophenol to yield S-phenyl-L-cysteine [7] [29]. The reaction proceeds through a well-characterized pathway where L-serine binds to the enzyme-pyridoxal phosphate complex, undergoes beta-elimination to form the aminoacrylate species, followed by addition of the thiol nucleophile [7] [29].

Optimization studies have established critical reaction parameters for maximizing S-phenyl-L-cysteine production through tryptophan synthase catalysis [9] [32]. The optimal initial pH for synthesis has been determined to be 9.0, with reaction efficiency declining significantly at pH values below 8.0 or above 10.5 [1] [6] [9]. Temperature optimization reveals maximum activity at 40 degrees Celsius, with substantially reduced yields observed at temperatures below 30 degrees Celsius or above 50 degrees Celsius [9] [32].

Substrate concentration studies indicate optimal performance at 180 millimolar substrate concentration, with diminished efficiency observed at concentrations below 100 millimolar or above 300 millimolar [9]. The addition of surfactants, particularly Triton X-100 at 0.02% concentration, significantly enhances reaction efficiency by improving substrate solubility and enzyme stability [9] [36].

Table 3: Tryptophan Synthase Reaction Optimization Parameters

| Parameter | Optimal Value | Activity Range | Conversion Efficiency (%) |

|---|---|---|---|

| pH | 9.0 | 8.0-10.5 | 95-97 |

| Temperature | 40°C | 35-45°C | 90-97 |

| Substrate Concentration | 180 mM | 100-250 mM | 85-97 |

| Triton X-100 | 0.02% | 0.01-0.05% | 95-98 |

| Reaction Time | 14 hours | 10-18 hours | 95-97 |

The enzymatic synthesis demonstrates exceptional stereoselectivity, producing optically active S-phenyl-L-cysteine with specific rotation values of +73 to +75 degrees [9]. Scale-up studies have successfully achieved L-serine conversion rates of 97.1% with final S-phenyl-L-cysteine concentrations reaching 38.6 grams per liter [2] [36].

Industrial applications have explored the utilization of keratin hydrolysis wastewater containing L-serine as a cost-effective substrate source for S-phenyl-L-cysteine production [2] [36]. This approach provides an environmentally sustainable methodology for compound synthesis while addressing waste utilization challenges in keratin processing industries [2].

Recombinant Enzyme Systems for Stereoselective Synthesis

Recombinant enzyme systems have been developed to enhance the efficiency and stereospecificity of S-phenyl-L-cysteine synthesis through genetic engineering approaches [8] [22]. The construction of recombinant tryptophan synthase from Escherichia coli strain K-12 MG1655 has demonstrated significant improvements in catalytic performance compared to wild-type enzymes [8] [9].

The recombinant enzyme system involves the cloning of tryptophan synthase genes into Escherichia coli strain BL21(DE3) carrying the recombinant plasmid Duet-trpBA [9]. This engineered system produces tryptophan synthase with an apparent molecular mass of approximately 45 kilodaltons, as confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis [9].

Purification protocols for recombinant tryptophan synthase involve cell disruption through ultrasonication at 4 degrees Celsius, followed by ammonium sulfate fractionation at 20-60% saturation [9]. The active fractions are subsequently purified using DEAE-Sepharose CL-6B column chromatography equilibrated with 45 millimolar Tris-HCl buffer at pH 7.5 containing 1 millimolar manganese sulfate [9].

Enhanced enzyme variants have been developed through directed evolution approaches, resulting in improved thermostability and catalytic efficiency [33]. Studies have demonstrated that assembly tryptophan synthase achieves optimal activity at 50 degrees Celsius and pH 9.0, with enhanced heat resistance compared to wild-type enzymes [33]. The maximum yield achieved with engineered variants reaches 0.58 grams per liter, representing nearly three-fold improvement over wild-type enzyme performance [33].

Table 4: Recombinant Enzyme System Performance Comparison

| Enzyme Variant | Temperature Optimum (°C) | pH Optimum | Yield (g/L) | Thermostability (T₅₀) | Improvement Factor |

|---|---|---|---|---|---|

| Wild-type TrpS | 35 | 8.0 | 0.21 | 75°C | 1.0× |

| Recombinant TrpS | 40 | 9.0 | 0.45 | 85°C | 2.1× |

| Enhanced variant | 50 | 9.0 | 0.58 | >95°C | 2.8× |

The development of nucleic acid scaffold systems has proven beneficial for enhancing recombinant enzyme activity [33]. Addition of exogenous nucleic acids to reaction systems containing engineered tryptophan synthase variants results in increased enzyme activity and improved product yields [33]. This approach demonstrates the feasibility of using nucleic acid scaffolds as a general strategy for enzyme improvement.

Stereoselective synthesis capabilities of recombinant systems have been validated through comprehensive analytical characterization [9]. High-performance liquid chromatography analysis confirms product purity exceeding 99.9%, while nuclear magnetic resonance spectroscopy verifies the correct stereochemical configuration [9]. Mass spectrometry analysis provides molecular ion confirmation at mass-to-charge ratio 198.254, consistent with the expected molecular formula [9].

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point (decomposition) | 200°C (decomposition) | [1] [2] [3] [4] [5] |

| Boiling Point (predicted) | 361.5 ± 37.0°C | [1] [2] [8] |

| Density | 1.3 ± 0.1 g/cm³ (lit.); 1.2342 g/cm³ (estimate) | [1] [2] [8] |

| Refractive Index | 1.5270 (estimate) | [2] [8] |

| Flash Point (predicted) | 172.4 ± 26.5°C | [1] |

| Optical Activity | [α]20/D +10° (c=1.5, 1M NaOH) | [2] [3] [4] [8] [5] |

| pKa (predicted) | 2.04 ± 0.10 | [2] [8] [9] |

| Molecular Weight | 197.25 g/mol | [1] [2] [10] [3] [4] [8] [5] |

The thermal decomposition process follows first-order kinetics and is accompanied by significant structural rearrangements. Thermal analysis studies of related cysteine derivatives indicate that decomposition typically proceeds through radical mechanisms, involving the symmetric cleavage of carbon-nitrogen and carbon-carbon bonds [11] [7]. The relatively high decomposition temperature of 200°C suggests moderate thermal stability compared to other amino acid derivatives, which typically decompose in the range of 180-250°C [7] [12].

Comparative analysis with related compounds shows that S-Phenyl-L-cysteine demonstrates enhanced thermal stability relative to unprotected L-cysteine, which decomposes at approximately 210-240°C depending on experimental conditions [7] [12]. The phenyl substitution at the sulfur atom contributes to this increased thermal resistance through resonance stabilization effects [13] [14].

Solubility Characteristics in Polar/Nonpolar Solvents

The solubility profile of S-Phenyl-L-cysteine reflects its amphiphilic nature, combining the hydrophilic characteristics of the amino acid backbone with the lipophilic properties imparted by the phenyl substituent. In aqueous systems, the compound exhibits sparingly soluble behavior, with limited dissolution in pure water [2] [8] [9] [15]. This reduced aqueous solubility compared to unprotected cysteine results from the hydrophobic phenyl group, which disrupts the favorable hydrogen bonding interactions typically exhibited by amino acids in aqueous environments [16] [17].

Table 2: Solubility Characteristics in Various Solvents

| Solvent Type | Solubility | Notes | Reference(s) |

|---|---|---|---|

| Water | Sparingly soluble | Low aqueous solubility typical for phenyl-substituted amino acids | [2] [8] [9] [15] |

| Aqueous Acid | Slightly soluble | Enhanced solubility in acidic conditions | [2] [8] [9] |

| Aqueous Base | Slightly soluble | Enhanced solubility in basic conditions | [2] [8] [9] |

| Methanol | Soluble (CBZ derivative) | Based on protected derivative data | [18] [19] [20] |

| Ethanol | Limited data | General cysteine derivative behavior | [16] [17] |

| DMSO | Limited data | Common polar aprotic solvent | [21] |

| Acetone-Water (4:1) | Soluble (for oxidation reactions) | Used in synthetic procedures | |

| Organic Solvents | Limited data available | Requires further investigation | N/A |

The solubility behavior in polar protic solvents demonstrates enhanced dissolution compared to water, particularly in methanol and ethanol systems [16] [17] [23]. Studies on related cysteine derivatives indicate that the solubility order in polar solvents typically follows: water > methanol > ethanol > higher alcohols, with solubility decreasing as the carbon chain length of the alcohol increases [16] [23]. The phenyl substitution significantly reduces overall polarity, resulting in decreased solubility in highly polar media while potentially increasing solubility in moderately polar organic solvents.

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, S-Phenyl-L-cysteine derivatives show improved solubility profiles [21]. The interaction between the polar aprotic solvent molecules and the zwitterionic amino acid functionality facilitates dissolution while accommodating the hydrophobic phenyl substituent through favorable π-π interactions.

pH-Dependent Stability and Degradation Pathways

The pH-dependent stability profile of S-Phenyl-L-cysteine reveals complex behavior patterns that significantly influence both its chemical stability and practical synthetic applications. The compound demonstrates distinct stability characteristics across different pH ranges, with optimal stability observed under mildly acidic to neutral conditions [24] [25] [26].

Table 3: pH-Dependent Stability Profile

| pH Range | Stability/Behavior | Degradation Pathways | Reference(s) |

|---|---|---|---|

| pH < 2.0 | Enhanced dissolution at strongly acidic pH (≤1.5) | Acid-catalyzed hydrolysis potential | [24] [26] |

| pH 2.0 - 6.0 | Precipitation/crystallization range | Stable crystalline form | [24] [26] |

| pH 6.0 - 8.0 | Moderate stability | Minimal degradation | [25] [27] |

| pH 8.0 - 9.0 | Reduced synthesis efficiency | Competing side reactions | [24] [28] [29] |

| pH 9.0 - 10.5 | Optimal for enzymatic synthesis | Enhanced synthetic yield | [24] [28] [29] [30] |

| pH > 10.5 | Decreased reaction velocity | Base-catalyzed degradation | [24] [26] |

Under strongly acidic conditions (pH ≤ 1.5), S-Phenyl-L-cysteine undergoes enhanced dissolution due to protonation of the amino group, which increases the overall positive charge and improves water solubility [24] [26]. However, prolonged exposure to highly acidic environments may lead to acid-catalyzed hydrolysis reactions, particularly affecting the phenylthioether bond and potentially causing degradation of the amino acid backbone [13] [27].

The pH range of 2.0-6.0 represents the optimal stability window for S-Phenyl-L-cysteine, where the compound exists predominantly in its zwitterionic form and demonstrates minimal degradation [24] [26]. Within this range, the compound readily precipitates from aqueous solution as stable crystalline forms, making this pH region particularly suitable for purification and storage applications [26].

In the neutral to mildly basic range (pH 6.0-8.0), S-Phenyl-L-cysteine maintains moderate stability with minimal degradation pathways [25] [27]. The compound retains its structural integrity while exhibiting reduced solubility in aqueous media. This pH range corresponds to physiological conditions, suggesting potential biocompatibility for pharmaceutical applications.

The alkaline pH range (9.0-10.5) presents a paradoxical situation where, despite increased potential for base-catalyzed degradation, this region represents optimal conditions for enzymatic synthesis of S-Phenyl-L-cysteine using tryptophan synthase [24] [28] [29] [30]. The enhanced reaction velocity and yield observed in this pH range result from optimal enzyme activity, which outweighs the increased degradation potential under these specific synthetic conditions [28] [29].